molecular formula C16H19N7O3 B2987782 4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 2034505-00-3

4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No. B2987782
M. Wt: 357.374
InChI Key: HANAUPABVJKXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N7O3 and its molecular weight is 357.374. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei and investigated their antimicrobial, antilipase, and antiurease activities. Some compounds showed moderate antimicrobial activity against tested microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).

Unexpected Reaction and Mechanism Study

Ledenyova et al. (2018) reported the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement followed by N-formylation. The reaction mechanism was studied using HPLC/MS (Ledenyova et al., 2018).

Synthesis and Antimicrobial Evaluation of Derivatives

Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. One compound showed superior antimicrobial activity, suggesting the potential for developing potent antimicrobials (Patil et al., 2021).

Benzofuran and Benzo[d]isothiazole Derivatives as Mycobacterium tuberculosis Inhibitors

Reddy et al. (2014) designed and synthesized derivatives of benzofuran and benzo[d]isothiazole for inhibiting Mycobacterium tuberculosis. One compound emerged as a promising inhibitor, demonstrating significant inhibitory activity and lack of cytotoxicity in eukaryotic cells (Reddy et al., 2014).

properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-2-21-9-10-23(15(25)14(21)24)16(26)19-6-8-22-7-3-12(20-22)13-11-17-4-5-18-13/h3-5,7,11H,2,6,8-10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANAUPABVJKXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2,3-dioxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

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